6-Amino-2-naphthalenol
Overview
Description
Synthesis Analysis
The synthesis of 6-Amino-2-naphthalenol-related compounds involves various chemical reactions and methodologies. For instance, an efficient approach developed for preparing different 2-amino-1,4-naphthalenedione and 6-amino-5,8-quinolinedione derivatives showcases the versatility of catalytic reactions in generating these compounds (Jiang & Wang, 2009). Moreover, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol illustrates the complexity and the multi-step nature of synthesizing specific naphthalene derivatives (Göksu et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds related to 6-Amino-2-naphthalenol has been elucidated using various spectroscopic techniques. For example, studies involving fluorescent probes based on naphthalene derivatives for the molecular diagnosis of Alzheimer’s disease have provided insight into the structural attributes that confer specific optical properties, which are crucial for their diagnostic utility (Fa et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 6-Amino-2-naphthalenol derivatives highlight the compound's reactivity and the ability to undergo various transformations. For instance, the synthesis and optical properties of certain naphthalene-based fluorescent probes demonstrate how modifications to the naphthalene core can significantly alter its chemical and optical properties (Fa et al., 2015).
Scientific Research Applications
Synthesis of Catecholamine Derivatives
6-Amino-2-naphthalenol derivatives have been utilized in the synthesis of catecholamine derivatives, which are structurally rigid and have potential applications in neurological and cardiovascular research. For instance, 2-amino-5, 6-dihydroxy-1, 2, 3, 4-tetrahydro-1-naphthalenol, a derivative of 6-Amino-2-naphthalenol, has been synthesized for studies on noradrenaline and adrenaline analogs (Oka et al., 1977).
β-Adrenoceptor Activity Research
Derivatives of 6-Amino-2-naphthalenol have been synthesized for investigating β-adrenergic-stimulating activities, with a focus on finding new bronchodilators that minimize cardiovascular side effects. These studies contribute to the development of new therapeutic agents for respiratory conditions (Sugihara et al., 1977).
Fluorescent Probe Development
6-Amino-2-naphthalenol derivatives have been used in the development of fluorescent probes. For example, a naphthalene-based two-photon fluorescent probe has been designed for selective and sensitive detection of endogenous hypochlorous acid in live cells, highlighting its application in biomedical imaging and diagnostics (Zhou et al., 2016).
Alzheimer’s Disease Research
A derivative of 6-Amino-2-naphthalenol has been synthesized as a fluorescent probe for β-amyloids, aiding in the molecular diagnosis of Alzheimer’s disease. This highlights its potential application in neurodegenerative disease research and diagnostics (Fa et al., 2015).
Environmental Science Applications
The compound has been studied in the context of environmental science, particularly in understanding the autoxidation reactions of naphthalene derivatives formed during the reduction of sulfonated azo dyes. This research is significant for wastewater treatment and environmental remediation strategies (Kudlich et al., 1999).
Safety And Hazards
properties
IUPAC Name |
6-aminonaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERBLGFKBWPCJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195895 | |
Record name | 6-Amino-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-naphthalenol | |
CAS RN |
4363-04-6 | |
Record name | 6-Amino-2-naphthalenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004363046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminonaphthalen-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINO-2-NAPHTHALENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I965ZCO38C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.